Chloroform-d

Descripción

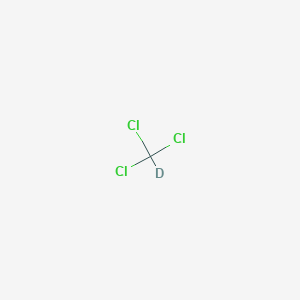

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904766 | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Chloroform-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

865-49-6 | |

| Record name | Chloroform-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloroform D

Established Laboratory Synthesis Routes

Historically, and in current laboratory settings, Chloroform-d can be synthesized through distinct chemical reactions.

One method for preparing this compound involves the reaction between deuterated sodium chloride (NaD) and formaldehyde (B43269) (HCHO). The reaction equation is generally represented as: NaD + HCHO → CD3COH + NaCl. This method is considered relatively simple for laboratory preparation. guidechem.com However, the provided reaction equation in the source seems to indicate the formation of deuterated acetaldehyde (B116499) (CD3COH) rather than this compound (CDCl3). Further investigation into the exact mechanism and products of this specific reaction for CDCl3 synthesis would be necessary.

A common production process for deuterated chloroform (B151607) involves the reaction of hexachloro-2-propanone (also known as hexachloroacetone (B130050), CCl3COCCl3) with deuterium (B1214612) oxide (D2O) in the presence of a catalyst. chemlin.org This method typically involves a reduction and decarboxylation process. researchgate.netnih.gov Pyridine (B92270) has been identified as a catalyst for this reaction. chemlin.org The significant difference in boiling points between the reactants and the this compound product allows for straightforward purification via distillation, with carbon dioxide (CO2) forming as a gaseous byproduct. chemlin.org

A specific laboratory-scale preparation describes using hexachloro-2-propanone (HCP), calcium oxide (CaO), and heavy water (D2O) as raw materials. The reaction is conducted at temperatures between 80-120 °C, preferably 90-110 °C, for 8-10 hours. After the reaction, the this compound is collected by normal pressure distillation at 60-61 °C. This method is noted for its simplicity, high yield (e.g., 91.7%), and low cost. google.com

Another approach using anhydrous calcium trichloroacetate (B1195264) and metallic sodium, with deuterium oxide, heated at about 125 °C for 3 hours, has also been reported, yielding this compound with a 60% yield based on deuterium oxide. The product is then dried and purified by distillation at 61.5 °C. prepchem.com

Novel and Catalytic Approaches for this compound Production

Recent advancements in this compound synthesis have focused on more sustainable and efficient catalytic processes. One such novel approach involves a one-pot synthesis using hexachloroacetone and deuterium oxide (D2O) in the presence of poly(N-vinylimidazole) as a catalyst. This catalyst offers advantages such as high recyclability, chemical and thermal stability, solubility in D2O, and high efficiency, contributing to a more sustainable process. acs.org

Another catalytic method involves the hydrogen/deuterium (H/D) exchange reaction between chloroform (CHCl3) and deuterium oxide (D2O) using specific ruthenium complexes as catalysts. For instance, cis-[RuCl2(dppb)(bipy)] (Compound A) and [η6-(p-cymene)Ru(dppb)Cl]PF6 (Compound B) have shown catalytic activity. A reaction using 0.01 mmol of Compound A achieved approximately 55% H/D conversion in one hour. With further additions of D2O, it was possible to reach 95.0% H/D exchange in about 3 hours, making it an efficient method for rapid synthesis at room temperature. researchgate.netresearchgate.netebi.ac.uk

Considerations for Isotopic Purity and Enrichment during Synthesis

Isotopic purity and enrichment are critical for this compound, especially for its primary application in NMR spectroscopy. Commercial this compound is available with high isotopic purity, often 99.8 atom % D or even 99.96 atom % D. sigmaaldrich.comfishersci.nofishersci.ptsigmaaldrich.comisotope.comottokemi.com

Factors influencing isotopic purity include the purity of the deuterated starting materials (e.g., D2O) and the efficiency of the deuterium incorporation reaction. Even commercial this compound may contain a small amount (0.2% or less) of non-deuterated chloroform, which appears as a characteristic singlet at 7.26 ppm in 1H NMR spectra, often used as an internal chemical shift reference. wikiwand.com Maintaining high isotopic enrichment is crucial for obtaining clear and interpretable NMR spectra, as protium (B1232500) impurities can interfere with the signals of interest. chromservis.eu Quality control testing during manufacturing and packaging is essential to verify and maintain high chemical and isotopic purity. chromservis.eu

Scaling of this compound Synthesis for Research and Industrial Applications

The synthesis of this compound needs to be adaptable for both small-scale research use and larger undergraduate organic laboratories, with an emphasis on safety and cost-effectiveness. researchgate.netnih.gov The reduction and decarboxylation of hexachloro-2-propanone, particularly when catalyzed by pyridines or poly(N-vinylimidazole), offers a convenient laboratory-scale preparation. researchgate.netnih.govacs.org The recyclability and stability of catalysts like poly(N-vinylimidazole) are important for making the scaling process more sustainable and economically viable. acs.org

Applications of Chloroform D in Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chloroform-d is a cornerstone solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures. synmr.inchemicalbook.com It is widely utilized for routine NMR analysis of a vast array of organic compounds due to its ability to dissolve many substances and its low chemical reactivity, which prevents interference with the sample being analyzed. chemicalbook.comarmar-europa.dealfa-chemistry.com The low boiling point of this compound also facilitates easy recovery of the sample after analysis. wikipedia.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR spectroscopy, the primary application of this compound is to serve as a medium for the sample without introducing overwhelming solvent signals that would obscure the signals from the analyte. synmr.insimsonpharma.com

The fundamental reason for using deuterated solvents like this compound in ¹H NMR is to avoid the large signal that would be generated by the protons of a regular, non-deuterated solvent. synmr.insimsonpharma.com Since deuterium (B1214612) atoms resonate at a completely different frequency from protons, using a solvent where hydrogen has been replaced by deuterium effectively removes the solvent's signal from the ¹H NMR spectrum. simsonpharma.com This allows for a clear and precise analysis of the proton signals originating from the compound of interest. chemicalbook.comlabinsights.nl Commercially available this compound is typically enriched to over 99% deuterium to minimize any interference from residual protium (B1232500) signals. wikipedia.orgarmar-europa.de

Despite the high level of deuteration, commercial this compound contains a small amount (typically 0.2% or less) of non-deuterated chloroform (B151607) (CHCl₃). wikipedia.org This results in a small singlet peak in the ¹H NMR spectrum at approximately 7.26 ppm. wikipedia.orgucla.edu This residual solvent peak is not considered a significant interference and is, in fact, frequently utilized as a convenient internal chemical shift reference to calibrate the NMR spectrum. wikipedia.orgarmar-europa.desimsonpharma.com

Table 1: ¹H NMR Chemical Shift of Residual Chloroform in this compound

| Compound | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHCl₃ in CDCl₃ | 7.26 | Singlet (s) |

Note: The exact chemical shift can be influenced by factors such as temperature and the concentration of the solute. sigmaaldrich.com

By providing a "transparent" window in the ¹H NMR spectrum, this compound enables detailed studies of the molecular structures of dissolved analytes. synmr.inarmar-europa.de The clear spectra obtained allow researchers to accurately determine the chemical environment of protons within a molecule, aiding in the elucidation of its three-dimensional structure and connectivity. Furthermore, this compound is employed in studies of molecular dynamics, where NMR is used to investigate processes such as conformational changes and intermolecular interactions. nsf.govsemanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

This compound is also a standard solvent for ¹³C NMR spectroscopy. nih.govsimsonpharma.com Similar to its role in ¹H NMR, it provides a suitable medium for analysis without generating large, interfering signals from the solvent itself. simsonpharma.com

In a ¹³C NMR spectrum, the carbon atom in this compound exhibits a characteristic triplet signal at approximately 77.16 ppm. wikipedia.org This triplet arises from the spin-spin coupling between the carbon-13 nucleus and the deuterium nucleus. researchgate.netstackexchange.com Deuterium is a spin-1 nucleus, which has three possible spin states (+1, 0, -1). researchgate.netresearchgate.net This coupling splits the carbon signal into three peaks of roughly equal intensity, following the 2nI+1 rule for multiplicity, where n=1 (one deuterium atom) and I=1 (spin of deuterium). researchgate.netresearchgate.net This 1:1:1 triplet is a distinctive feature in ¹³C NMR spectra recorded in this compound. researchgate.netwashington.edu

Table 2: ¹³C NMR Signal Characteristics of this compound

| Compound | Chemical Shift (ppm) | Multiplicity | Intensity Ratio |

|---|---|---|---|

| CDCl₃ | 77.16 | Triplet (t) | 1:1:1 |

Note: The chemical shift of the carbon in non-deuterated chloroform (CHCl₃) is slightly different, appearing at approximately 77.36 ppm. wikipedia.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Phosphorus-31 NMR spectroscopy is a powerful analytical technique for studying chemical compounds containing phosphorus. nih.gov this compound is frequently used as a solvent in ³¹P NMR studies, particularly for the analysis of organophosphorus compounds and phospholipids (B1166683). nih.govnih.gov The choice of solvent is critical, as it can influence the chemical shifts and resolution of the ³¹P NMR signals.

In the analysis of phospholipids extracted from biological tissues, a ternary solvent system often incorporating this compound, methanol, and an aqueous component is employed. nih.govacs.org This system allows for the resolution and quantification of various phospholipid classes. nih.gov The resolution of the spectra can be optimized by adjusting the composition of the solvent system. researchgate.netcapes.gov.br The use of aprotic solvents like deuterated chloroform can be crucial, as protic solvents may lead to deuterium exchange with reference standards, affecting the accuracy of quantification. nih.gov

Two-Dimensional (2D) NMR Spectroscopy (e.g., ROESY NMR)

Two-dimensional NMR techniques are indispensable for the structural elucidation of complex organic molecules. This compound is a commonly used solvent for these experiments due to its excellent solubilizing properties for a wide array of organic compounds. blogspot.comkashanu.ac.ir

One such technique is Rotating Frame Overhauser Effect Spectroscopy (ROESY), which is used to determine the spatial proximity of atoms within a molecule. columbia.edu This is particularly useful for establishing the stereochemistry of natural and synthetic compounds. scholaris.caipb.pt ROESY experiments are often performed on samples dissolved in this compound to obtain correlations between protons that are close in space, even if they are not directly connected through chemical bonds. kashanu.ac.ircolumbia.edu The choice of a low-viscosity solvent like this compound can help in obtaining good quality spectra. columbia.edu

Quantitative NMR (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining the concentration and purity of substances. acs.orgresearchgate.net this compound plays a unique role in proton qNMR (¹H-qNMR) because the residual, non-deuterated chloroform (CHCl₃) signal at approximately 7.26 ppm can be used as an internal calibrant. wsimg.comucla.edu This approach simplifies sample preparation and avoids the need to add a separate internal standard. wsimg.com

The accuracy of this method relies on the stability of the this compound solution, which should be stored at a cold temperature to minimize evaporation and water contamination. wsimg.com Research has demonstrated that the purity determination of various commercial compounds using the residual chloroform signal as a reference shows good agreement with results obtained using a certified qNMR standard like dimethyl terephthalate (B1205515) (DMT). wsimg.com

| Compound | Purity (%) via Residual CHCl₃ | Purity (%) via DMT |

|---|---|---|

| Acetaminophen | 98.1 | 98.5 |

| Ibuprofen | 99.2 | 99.8 |

| Caffeine | 98.9 | 99.1 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

This compound is also utilized in vibrational spectroscopy to probe molecular structure and interactions.

Quantitative Investigations of Carbon-Deuterium Stretching Bands

The carbon-deuterium (C-D) stretching vibration in this compound provides a distinct signal in the IR spectrum. The peak maximum for the C-D stretching vibration of gaseous this compound is observed at 2264.00 ± 0.05 cm⁻¹. aip.org This band can be used for quantitative investigations, as its intensity and position can change upon molecular interaction.

For instance, in a study of a chloroform-platinum(II) complex, the C-D stretching band of the coordinated this compound molecule showed a significant red shift and an 8-fold enhancement of its integrated absorption strength compared to the free solvent molecule. acs.orgnih.govresearchgate.net This change is attributed to the activation of the C-D bond through interaction with the metal center. acs.orgnih.govresearchgate.net

| Species | C-D Stretching Frequency (cm⁻¹) | Peak Molar Extinction Coefficient (M⁻¹cm⁻¹) | Relative Integrated Absorption Strength |

|---|---|---|---|

| Free CDCl₃ | 2252 | 6.2 | 1 |

| [Pt(C₆H₅)₂(btz-N,N′)·CDCl₃] | 2133 | ~16 | ~8.2 |

Analysis of Molecular Association and Hydrogen Bonding

The C-D bond in this compound can act as a proton donor in hydrogen bonding, although it is a weak interaction. researchgate.net Studying the shifts in the C-D stretching frequency in the presence of hydrogen bond acceptors provides insight into these molecular associations. aip.orgaip.orgnih.gov

For example, the association of this compound with sulfur dioxide in the gas phase results in a "blueshift" of the C-D stretching vibration to a higher wavenumber (+5 cm⁻¹), indicating a C-D contracting hydrogen bond. aip.org In contrast, interaction with a stronger base like ammonia (B1221849) leads to a "redshift" to lower wavenumbers. aip.org These studies demonstrate the utility of this compound as a probe for investigating weak intermolecular forces. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of molecules. The Raman spectrum of liquid this compound has been studied to understand the effects of isotopic substitution on molecular vibrations. aps.orgaip.orgaps.org

The substitution of hydrogen with deuterium results in measurable shifts in the Raman lines. aps.orgaps.org For example, the ν₁ (C-D stretch) and ν₂ (CCl₃ symmetric stretch) bands in this compound show frequency shifts upon isotopic dilution with chloroform, indicating an exchange effect between like molecules. researchgate.netaip.org

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| ν₁ (C-D stretch) | 2254 |

| ν₂ (CCl₃ symm. stretch) | 651 |

| ν₃ (CCl₃ deg. stretch) | 737 |

| ν₄ (C-D bend) | 908 |

| ν₅ (CCl₃ deg. bend) | 364 |

| ν₆ (CCl₃ umb. bend) | 261 |

Note: Frequencies are approximate and can vary based on experimental conditions. aps.orgaps.orgaip.org

Raman Difference Spectroscopic Studies of this compound Mixtures

Raman difference spectroscopy (RDS) is a powerful technique for measuring small frequency shifts in the vibrational bands of molecules in different environments. aip.org By subtracting the spectrum of a pure substance from that of a mixture, subtle changes in vibrational frequencies due to intermolecular interactions can be precisely determined. aip.org Isotopic dilution studies of this compound mixed with its non-deuterated counterpart, chloroform (CHCl3), have provided valuable insights into liquid-state processes. aip.orgaip.org

In these studies, the frequency shifts of the ν1 (C-D/C-H stretching) and ν2 (symmetric C-Cl3 stretching) bands of both CDCl3 and CHCl3 were measured in various mixtures. aip.org The results demonstrated that the frequency shifts relative to the pure liquids vary linearly with concentration. aip.orgresearchgate.net At infinite dilution, all the measured frequency shifts for both molecules were positive, indicating that an exchange effect between like molecules is the primary cause of this phenomenon. aip.orgresearchgate.net

Conversely, the ν4 bands (degenerate C-Cl3 deformation) did not exhibit any frequency shifts but showed a significant narrowing of their bandwidth upon isotopic dilution. aip.org The position of the composite ν6 band was also analyzed, confirming a frequency difference of 1.05 cm⁻¹ between this band in liquid CHCl3 and CDCl3. aip.orgaip.org The ν6 frequency did not appear to be significantly shifted by isotopic dilution. aip.org

Table 1: Frequency Shifts of Chloroform and this compound at Infinite Dilution in Isotopic Mixtures

| Molecule | Vibrational Band | Frequency Shift (Δν) at Infinite Dilution (cm⁻¹) |

| CHCl₃ | ν₁ | +0.56 |

| CHCl₃ | ν₂ | +1.92 |

| CDCl₃ | ν₁ | +0.33 |

| CDCl₃ | ν₂ | +1.82 |

Molecular Reorientation Studies under Variable Conditions

The rotational motion of molecules in a liquid is a fundamental process that is sensitive to the surrounding environment. This compound is frequently used in studies of molecular reorientation due to its well-defined molecular symmetry and the sensitivity of its spectroscopic signals to dynamic processes. These studies often involve varying conditions such as solvent composition and temperature to understand the nature of intermolecular forces.

Research on this compound in various nonpolar solvents like carbon tetrachloride, n-hexane, and carbon disulfide has utilized spontaneous Raman scattering and deuterium spin relaxation measurements to determine vibrational and reorientational correlation times. aip.org In CDCl3/CCl4 mixtures, the reorientational correlation time showed little dependence on concentration. aip.org However, in CDCl3/CS2 and CDCl3/n-hexane solutions, the reorientational correlation times closely followed the viscosity of the solution. aip.org This suggests that the anisotropy of the intermolecular potential experienced by the CDCl3 molecules differs significantly in these solvents. aip.org

Further studies on the CDCl3-CD3CN liquid system have determined the rotational diffusion coefficients both about the C3 symmetry axis (D∥) and perpendicular to it (D⊥) at temperatures ranging from 250 to 315 K. mst.edursc.org The anisotropy of the rotational motion (D∥/D⊥) of acetonitrile (B52724) was found to increase with the addition of this compound. mst.edursc.org A slowing down of the rotational motions of this compound was also observed, reaching a minimum at a mole fraction of approximately 0.6-0.7 for CDCl3. mst.edursc.org These findings highlight the influence of intermolecular interactions on the anisotropic rotational dynamics of this compound. mst.edu

Table 2: Summary of Molecular Reorientation Studies of this compound

| System | Technique(s) | Key Findings |

| CDCl₃ in CCl₄, n-hexane, CS₂ | Raman Scattering, Deuterium Spin Relaxation | Reorientational correlation time shows little concentration dependence in CCl₄ but parallels solution viscosity in n-hexane and CS₂. aip.org |

| CDCl₃/CD₃CN Mixtures | ¹H, ²H, and ¹⁴N NMR Relaxation | Anisotropy of rotational motion of CD₃CN increases with added CDCl₃. Rotational motions of CDCl₃ slow down, reaching a minimum at a mole fraction of 0.6-0.7. mst.edursc.org |

Computational and Theoretical Studies Involving Chloroform D

Molecular Dynamics (MD) Simulations of Chloroform-d Systems

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound in the liquid state.

Accurate MD simulations rely on the quality of the underlying intermolecular interaction potentials, which are mathematically described by a force field. The development of a reliable force field for this compound is a critical first step in simulating its properties.

Researchers have developed ab initio force fields for liquid chloroform (B151607) by performing high-level quantum chemical calculations. aip.orgnih.gov One approach involves calculating the intermolecular interaction energies of a chloroform dimer in various orientations using second-order Møller-Plesset perturbation theory (MP2). aip.orgnih.gov These calculations, extrapolated to the complete basis set limit, provide a set of highly accurate interaction energies. This data is then used to parameterize a simpler, classical force field model, often a 5-site model, which can be used in large-scale MD simulations. aip.orgnih.gov These ab initio force fields have shown to be competitive with existing empirical force fields, providing quantitative agreement with experimental data for properties like radial distribution functions and self-diffusion coefficients over a range of thermodynamic conditions. nih.gov

Table 1: Components of a Typical 5-Site Force Field Model for this compound

| Interaction Site | Description | Parameters |

| C | Carbon atom | Partial charge, Lennard-Jones parameters (σ, ε) |

| D | Deuterium (B1214612) atom | Partial charge, Lennard-Jones parameters (σ, ε) |

| Cl (x3) | Chlorine atoms | Partial charge, Lennard-Jones parameters (σ, ε) |

This table is interactive. Click on the headers to sort.

The development of polarizable force fields, which account for the induction effects in polar molecules like this compound, has also been an area of focus. These models, such as those incorporating Drude oscillators or induced dipoles, can offer a more realistic description of the electrostatic interactions in the condensed phase.

Once a reliable force field is established, MD simulations can be used to investigate the local structure and dynamics of liquid this compound. The structure of the liquid is often characterized by atom-to-atom radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom.

Simulations of liquid chloroform have shown good agreement with experimental RDFs obtained from neutron and X-ray diffraction studies. semanticscholar.org These simulations reveal the preferred orientations and distances between neighboring chloroform molecules, highlighting the importance of hydrogen bonding and other intermolecular interactions in determining the liquid's structure.

The reorientational dynamics of this compound can be studied by analyzing time correlation functions. For instance, the dipole orientational time correlation function, CO(t), provides information on how quickly the molecular dipole moment loses its orientation. Studies on haloforms have shown that the reorientational dynamics of chloroform are slower than those of bromoform, a feature attributed to the greater charge separation in the chloroform molecule. nsf.gov By removing the effects of mass, the intrinsic dynamics due to intermolecular forces can be isolated, revealing that the larger partial charges in chloroform lead to slower orientational motion. nsf.gov

MD simulations are also a valuable tool for studying the behavior of this compound in liquid mixtures and for calculating the diffusion of solutes. These simulations can provide insights into solute-solvent interactions and the local solvent structure around a solute molecule.

For example, MD simulations have been used to study the conformations of macrocycles in chloroform, revealing that explicit solvent models are crucial for accurately predicting their behavior in polar environments. nih.gov The simulations can show how the solvent molecules arrange themselves around the solute and how this arrangement influences the solute's conformation and dynamics.

The self-diffusion coefficient of this compound, a measure of its translational mobility, can be calculated from the mean square displacement of the molecules over time in an MD simulation. These calculated diffusion coefficients have been shown to reproduce experimental data over a wide range of thermodynamic conditions, further validating the accuracy of the developed force fields. nih.gov

Quantum Chemical Calculations on this compound and its Interactions

Quantum chemical calculations provide a way to study the electronic structure and properties of molecules with a high degree of accuracy. These methods are essential for understanding the nature of intermolecular interactions involving this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. core.ac.uk It is particularly well-suited for optimizing the geometry of molecular complexes and for calculating their vibrational frequencies.

DFT calculations have been employed to study the structures of complexes formed between this compound and other molecules, such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). stanford.edu By optimizing the geometry of these complexes, researchers can determine the preferred binding orientations and the nature of the intermolecular interactions, such as hydrogen bonding. For instance, in a this compound-acetone complex, the deuterium atom of this compound can form a hydrogen bond with the oxygen atom of acetone.

The vibrational frequencies calculated using DFT can be compared with experimental infrared and Raman spectra to validate the calculated structures. researchgate.net For example, the C-D stretching frequency in this compound is sensitive to its local environment and can shift upon the formation of a hydrogen bond. DFT calculations can accurately predict these frequency shifts, providing a powerful tool for interpreting experimental spectra. stanford.edu

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of this compound and its Complex with Acetone using DFT

| Vibrational Mode | This compound (gas phase) | This compound-Acetone Complex |

| C-D Stretch | ~2255 | ~2240 (red-shifted) |

| C-Cl₃ Symmetric Stretch | ~650 | ~655 (blue-shifted) |

This table is interactive. Data is illustrative and based on typical DFT results.

Møller-Plesset perturbation theory is a post-Hartree-Fock method that provides a more accurate description of electron correlation than DFT. wikipedia.org The second-order Møller-Plesset (MP2) method is particularly popular for calculating the interaction energies of non-covalently bound complexes. q-chem.com

MP2 calculations have been instrumental in developing the ab initio force fields for chloroform discussed earlier. aip.orgnih.gov By calculating the interaction energy of the chloroform dimer at various orientations and separations, a detailed potential energy surface can be constructed. These calculations have revealed the relative importance of different types of interactions, such as electrostatic, dispersion, and induction forces, in the chloroform dimer.

Coupled Cluster Methods for Calibrated Energies

To accurately model molecular systems, high-level quantum chemical methods are essential for providing benchmark energies. Coupled cluster (CC) theory stands out as a powerful tool for this purpose, offering a systematic approach to account for electron correlation. The Coupled-Cluster Singles and Doubles with Perturbative Triples, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for systems where the Hartree-Fock method provides a reasonable starting point. mtak.huarxiv.org

In the study of chloroform, CCSD(T) has been employed to calibrate the energies of various dimer configurations. For instance, calculations of the intermolecular interaction energies for the chloroform dimer have been calibrated using the CCSD(T) method to establish a reliable benchmark. This high-level calculation is crucial for developing and validating more computationally efficient models, such as force fields used in molecular dynamics simulations. One study calculated the CCSD(T) binding energy at the complete basis set limit to be -3.402 kcal/mol for the most stable chloroform dimer configuration.

Basis Set Dependency in Computational Studies

The accuracy of any ab initio quantum chemical calculation is fundamentally dependent on the choice of the basis set, which is a set of mathematical functions used to construct molecular orbitals. uni-rostock.de Computational studies on this compound and its non-deuterated counterpart have demonstrated that properties such as interaction energies and hyperpolarizability are highly sensitive to the basis set's size and composition. nih.govresearchgate.net

Dunning's correlation-consistent basis sets, such as aug-cc-pVnZ (where n=D, T, Q, 5), are commonly used. These sets are designed to systematically converge towards the complete basis set (CBS) limit. For instance, when calculating the interaction energy of the chloroform dimer, increasing the basis set size from aug-cc-pVDZ to aug-cc-pVTZ results in a more accurate binding energy. To obtain the most precise theoretical values, results are often extrapolated to the CBS limit. nih.gov

A critical issue in calculating interaction energies for molecular complexes is the Basis Set Superposition Error (BSSE). This error arises because the basis functions of one molecule can be used to describe the electrons of the neighboring molecule, artificially lowering the energy of the complex. The counterpoise correction method is a standard procedure to mitigate BSSE. Studies have shown that surprisingly large and diffuse basis sets are required to achieve converged values for properties like hyperpolarizability in chloroform, highlighting the necessity of careful basis set selection. nih.govresearchgate.net

| Method/Basis Set | Calculated Binding Energy (kcal/mol) |

|---|---|

| CCSD(T)/aug-cc-pVDZ | -2.347 |

| CCSD(T)/aug-cc-pVTZ | -2.807 |

| MP2/CBS | -3.502 |

| CCSD(T)/CBS (benchmark) | -3.402 |

Modeling of Intermolecular Interactions

The physical and chemical properties of liquid this compound are dictated by a complex network of intermolecular interactions. Computational modeling provides a molecular-level view of these forces.

Dipole-Dipole Interactions

This compound is a polar molecule due to the asymmetrical distribution of electron density caused by the electronegative chlorine atoms. This permanent dipole moment leads to significant dipole-dipole interactions between molecules. wikipedia.org These electrostatic forces are a primary driver of molecular organization in the liquid state, where molecules tend to align in a head-to-tail fashion to maximize attraction between the positive end (the deuterium side) and the negative end (the chlorine side) of neighboring molecules. aps.orgnih.govucl.ac.uk While the effect of deuteration on the dipole moment is generally small, these interactions remain a dominant force in this compound. researchgate.net

Hydrogen Bonding and Halogen-Halogen Interactions in Deuterated Systems

Hydrogen Bonding: The deuterium atom in this compound, rendered acidic by the electron-withdrawing chlorine atoms, can act as a hydrogen bond donor. This C–D···X interaction is a crucial element of this compound's solvent properties. Studies using the Cambridge Structural Database show a high propensity for the C-H group in chloroform to form hydrogen bonds with acceptors like nitrogen (N), oxygen (O), and sulfur (S), occurring in 82% of structures where such an interaction is possible. nih.govresearchgate.net The C–D stretching vibration, observable via infrared spectroscopy, serves as a sensitive probe for these interactions. nih.govnih.govresearchgate.netacs.org The formation of a C–D···O hydrogen bond typically results in a blue shift (an increase in frequency) of the C-D stretching band. nih.gov Structural analyses have identified typical C-H···O interaction distances to be around 2.2 to 2.3 Å. ic.ac.uk

| Interaction Type | Donor-Acceptor Example | Typical Distance | Formation Propensity |

|---|---|---|---|

| Hydrogen Bond | C-D···O | ~2.2 - 2.3 Å | High (~82%) nih.govresearchgate.net |

| Hydrogen Bond | C-D···N | - | High nih.govresearchgate.net |

| Halogen Bond | C-Cl···Cl-C | - | Low (<15%) nih.govresearchgate.net |

| Halogen Bond | C-Cl···Br | - | Slightly higher than Cl···Cl nih.govresearchgate.net |

Role of Mass, Electrostatics, and Steric Packing in Molecular Ordering

Molecular dynamics (MD) simulations have been instrumental in deconstructing the factors that govern the local intermolecular structure in liquid chloroform. acs.orgnih.govnsf.gov The arrangement of molecules is understood as a delicate balance between three main contributors: mass, electrostatics, and steric packing. acs.orgnih.govresearchgate.net

Steric Packing: This refers to the geometric constraints of the molecule's shape. As the primary driver of intermolecular ordering, steric effects compel molecules to arrange themselves in a way that optimizes packing density. nsf.govresearchgate.net

Electrostatics: These forces, dominated by dipole-dipole interactions, favor an antiparallel orientation of the molecular dipoles to minimize electrostatic repulsion and maximize attraction. nsf.gov

Mass: The mass and its distribution within the molecule influence the dynamical properties, such as reorientational motion and the lifetimes of specific structural arrangements. acs.orgnih.gov

Research Applications Beyond Spectroscopy

Synthesis of Deuterated Compounds

The presence of a deuterium (B1214612) atom makes chloroform-d a valuable reagent for introducing deuterium into other molecules. This process, known as deuteration, is critical for mechanistic studies, isotopic labeling, and the synthesis of compounds with altered metabolic profiles.

This compound can serve as a source of deuterium in various chemical transformations. The carbon-deuterium (C-D) bond, being stronger than the corresponding carbon-hydrogen (C-H) bond, can influence reaction kinetics, a phenomenon known as the kinetic isotope effect, which is instrumental in studying reaction mechanisms. guidechem.com Although less common than other deuterium sources like deuterium oxide (D₂O), this compound offers a non-aqueous alternative for specific organic reactions where the presence of water would be detrimental.

Isotopically labeled compounds are indispensable in research for tracing the metabolic fate of molecules and as internal standards in quantitative analysis. This compound is utilized in the synthesis of these labeled compounds, where the deuterium atom acts as a silent tracer that can be detected by techniques like mass spectrometry or NMR spectroscopy. guidechem.com This application is particularly relevant in pharmaceutical research and environmental analysis. isotope.com

A specific application of this compound is in the synthesis of dichlorofluoromethane-d (DCFM-d). lookchem.comscientificlabs.co.ukcalpaclab.comcenmed.com This reaction highlights the role of deuterated chloroform (B151607) as a building block for more complex deuterated molecules. The resulting DCFM-d can be used in further synthetic applications or for specialized research purposes.

Drug Discovery and Pharmaceutical Research

In the pharmaceutical industry, understanding the structure, conformation, and properties of drug candidates is paramount. This compound plays a significant role as a specialized solvent in these investigations.

This compound is a widely used solvent for the analysis of small-molecule active pharmaceutical ingredients (APIs) and polymers. pmarketresearch.com Its ability to dissolve a wide range of organic compounds, coupled with its isotopic purity, makes it an ideal medium for high-resolution NMR studies aimed at elucidating the precise molecular structure of new drug entities. lookchem.comfujifilm.com The pharmaceutical sector accounts for a significant portion of deuterated solvent consumption, driven by the need for precise characterization of molecular structures, stability testing, and impurity profiling. pmarketresearch.com

The three-dimensional shape, or conformation, of a biomolecule is intrinsically linked to its biological activity. This compound is employed as a solvent in studies aimed at determining the solution-state conformation of biomolecules, such as macrolide antibiotics. nih.gov The dielectric constant of chloroform can mimic the environment of a biological target's active site, providing valuable insights into how a drug molecule might behave in a physiological context. nih.gov For instance, NMR studies of the macrolide antibiotic tylosin (B1662201) A in deuterated chloroform have been used to determine its 3D solution structure. researchgate.net Such conformational analyses are crucial for understanding drug-receptor interactions and for the rational design of new, more effective therapeutic agents. nih.govrsc.org

Optimization of Drug Properties

The process of drug discovery involves a multi-parameter optimization challenge, aiming to identify compounds that satisfy a range of project-specific property criteria. optibrium.com While this compound is not used to directly alter the intrinsic properties of a drug, its role as a specialized solvent in analytical techniques is crucial for the evaluation and subsequent optimization of drug candidates. The incorporation of deuterium into drug molecules, creating "deuterated drugs," has become a significant strategy for optimizing pharmacokinetic properties. acs.org For instance, the first deuterated drug approved by the U.S. FDA, deutetrabenazine, exhibits improved pharmacokinetic characteristics compared to its non-deuterated counterpart. acs.org

The analysis of these deuterated (and non-deuterated) drug molecules and their metabolites relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, where this compound is a commonly used solvent. acs.orgpmarketresearch.com It provides a stable and non-interfering medium for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. pmarketresearch.com However, the stability of this compound itself can be a factor, as its decomposition can yield acidic byproducts like hydrochloric acid and phosgene, which may react with sensitive drug samples, particularly those containing amine substituents. mdpi.compreprints.org This potential for artifact formation during analysis underscores the need for high-purity, stabilized this compound in drug metabolic studies to ensure that the observed properties are genuine and not the result of solvent-induced degradation. mdpi.compreprints.org

The table below illustrates the effect of deuteration on the pharmacokinetic properties of a drug, a key aspect of drug optimization.

| Property | Non-Deuterated Drug | Deuterated Drug (e.g., Deutetrabenazine) | Implication for Optimization |

| Metabolic Stability | More susceptible to metabolic breakdown (C-H bond cleavage) | More resistant to metabolic breakdown (stronger C-D bond) | Increased half-life and reduced dosing frequency. |

| Pharmacokinetics | Faster clearance from the body | Slower clearance, more stable plasma concentrations | Improved patient compliance and potentially reduced side effects. |

| Therapeutic Effect | Shorter duration of action | Longer duration of action | Enhanced therapeutic efficacy. |

This table provides a generalized comparison based on the principles of kinetic isotope effects in drug metabolism.

Materials Science Research

Investigation of Polymer Structures

This compound is an indispensable solvent in materials science, particularly for the characterization of polymers using NMR spectroscopy. oxinst.com Its ability to dissolve a wide range of polymers makes it a standard choice for solution-state NMR analysis, which provides detailed insights into polymer composition, microstructure, and physical properties. oxinst.comacs.orgresearchgate.net For example, ¹H NMR spectra of polymers dissolved in this compound can be used to confirm the success of polymerization reactions by observing the disappearance of monomer-specific signals and the appearance of polymer backbone signals. researchgate.netresearchgate.net

Researchers use this compound to study complex polymer characteristics such as:

Aggregation Behavior : NMR experiments, including Diffusion-Ordered Spectroscopy (DOSY), run in this compound can reveal how conjugated polymers aggregate in solution. researchgate.net

Stereoregularity : The solvent enables high-resolution spectra that can help determine the stereochemical arrangement of monomer units within the polymer chain. researchgate.net

The study of deuterated polymers, synthesized using deuterated substrates, further highlights the utility of this compound. By dissolving a deuterated polymer like deuterated polyhydroxyoctanoate (dPHO) in this compound, researchers can compare its properties to its non-deuterated (protonated) counterpart, revealing subtle but significant differences in thermodynamic properties. acs.org

| Property | Polyhydroxyoctanoate (PHO) | Deuterated Polyhydroxyoctanoate (dPHO) |

|---|---|---|

| Melting Point (°C) | ~55 | 60 |

| Glass Transition Temperature (°C) | -36 | -39 |

| Thermal Decomposition Temperature (°C) | 265 ± 4 | 251 ± 4 |

| Thermal Enthalpy (J g⁻¹) | 24 | 23 |

Influence on Water-Activated Carbon Interactions

The interaction between chloroform and activated carbon, a critical area of research for water purification and environmental remediation, is significantly influenced by the presence of water. nih.govacs.org Studies analyzing the adsorption of chloroform vapor onto granular activated carbon from an airstream have shown that the relative humidity (RH) plays a crucial role. nih.gov When dry chloroform is introduced to a carbon bed that has been pre-humidified, or when humidified chloroform is passed through a carbon bed at the same humidity, a monotonic decrease in chloroform adsorption is observed for RH levels greater than 40%. nih.gov

This suppression of adsorption is attributed to a decrease in the London dispersion force interactions between the chloroform molecules and the pore walls of the microporous carbon. researchgate.net The chemical nature of the carbon surface, specifically the amount of oxygen present, also affects its affinity for chloroform. acs.org Research on preparing carbonaceous adsorbents for removing chloroform from drinking water has found that adsorption is enhanced by a high specific surface area but suppressed by larger micropore sizes. researchgate.net this compound is used in analytical studies to precisely quantify the amount of chloroform that interacts with and is adsorbed by these carbon materials. calpaclab.com

| Test Condition | Relative Humidity (RH) | Effect on 1% Breakthrough Time for Chloroform |

|---|---|---|

| Concurrent introduction of chloroform and water vapor to a dry carbon bed | 13% to 95% | Essentially the same as at 0% RH (no effect observed) |

| Introduction of dry chloroform to a humidified carbon bed | > 40% | Monotonic decrease in adsorption |

| Introduction of humidified chloroform to a carbon bed at the same RH | > 40% | Monotonic decrease in adsorption |

Traceability and Reference Standards in Analytical Chemistry

In analytical chemistry, particularly quantitative NMR (qNMR), the quality and purity of the deuterated solvent are critically important for ensuring the accuracy and traceability of measurements. fujifilm.com this compound serves as a high-purity solvent and an essential reference standard. fujifilm.comarmar-europa.de

Its roles include:

Field Frequency Locking : Modern NMR instruments require a deuterated solvent to "lock" the magnetic field frequency. The deuterium signal (²H) of CDCl₃ provides a stable resonance frequency that the spectrometer uses to compensate for any magnetic field drift during the experiment, ensuring high spectral resolution and accuracy. wikipedia.org

Internal Chemical Shift Reference : Although commercial this compound is highly enriched with deuterium (typically >99.8%), it contains a small, consistent amount of residual non-deuterated chloroform (CHCl₃). wikipedia.orgisotope.com This residual protio-solvent produces a sharp singlet in the ¹H NMR spectrum at approximately 7.26 ppm, which is widely used as a reliable internal reference for calibrating the chemical shift axis. armar-europa.dewikipedia.org

Quantitative Analysis (qNMR) : For qNMR, where the goal is to determine the exact concentration of a substance, the purity of the solvent is paramount. Any impurities in the this compound that have signals overlapping with the analyte signals can introduce bias and lead to inaccurate quantification. fujifilm.com Therefore, high-purity grades of this compound with very low water content and high deuteration ratios are required for these applications. fujifilm.com

The use of deuterated internal standards, such as this compound, allows researchers to compensate for variations in sample preparation and instrument response, enabling precise and reproducible quantitative analysis. clearsynth.com

| Nucleus | Signal Source | Typical Chemical Shift (ppm) | Multiplicity | Function in Analytical Chemistry |

|---|---|---|---|---|

| ¹H | Residual CHCl₃ | 7.26 | Singlet | Internal chemical shift reference. wikipedia.org |

| ¹³C | CDCl₃ | 77.16 | Triplet | Solvent peak reference in carbon spectra. wikipedia.org |

| ²H (Deuterium) | CDCl₃ | N/A | N/A | Signal for field frequency locking. wikipedia.org |

Environmental and Safety Considerations in Advanced Chloroform D Research

Laboratory Safety Protocols and Risk Mitigation

Handling Chloroform-d necessitates strict adherence to comprehensive safety protocols to mitigate risks of exposure and chemical incidents. This involves a multi-faceted approach encompassing personal protective equipment, engineering controls, and emergency preparedness.

The use of appropriate Personal Protective Equipment (PPE) is the frontline defense against exposure to this compound. Due to its potential for skin absorption and inhalation, specific types of PPE are required. duke.eduucsb.edu

Key PPE components include:

Gloves: this compound can penetrate standard laboratory gloves. Therefore, it is recommended to use 12-mil thick Viton over Butyl gloves for more than incidental contact. harvard.edu For splash contact, 15-mil thick nitrile gloves or double-gloving with standard 4-mil thick nitrile gloves may be sufficient. harvard.eduwestliberty.edu It is crucial to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact. harvard.eduwestliberty.edu

Eye and Face Protection: Chemical safety goggles that provide a tight seal are mandatory. fishersci.com In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. westliberty.edufishersci.com

Protective Clothing: A lab coat, long pants, and closed-toed shoes are required to prevent skin contact. harvard.edu In scenarios with a higher risk of exposure, chemically resistant aprons and sleeves may be necessary. duke.edu

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Table 1: Personal Protective Equipment (PPE) for this compound Handling

| Body Part | Required PPE | Specifications and Conditions |

| Hands | Chemical-resistant gloves | Viton over Butyl (12-mil) for extended contact; Nitrile (15-mil or double-gloved 4-mil) for splash contact only. harvard.edu |

| Eyes | Safety Goggles | Tight-sealing chemical safety goggles. fishersci.com |

| Face | Face Shield | Required in addition to goggles when there is a significant splash hazard. westliberty.edufishersci.com |

| Body | Lab Coat | Worn over long pants and a shirt. harvard.edu |

| Feet | Closed-toed shoes | To protect against spills. harvard.edu |

| Respiratory | Respirator | NIOSH/MSHA or EN 149 approved, used when ventilation is inadequate. fishersci.com |

Engineering controls are the primary means of minimizing inhalation exposure to this compound vapors and should be utilized for all manipulations of the compound. cornell.eduepa.gov

Chemical Fume Hoods: All operations involving this compound should be performed within a certified chemical fume hood to effectively capture and exhaust vapors. harvard.educornell.edulsuhsc.edu The sash of the fume hood should be kept as low as possible to maximize protection. cornell.edu

General Laboratory Ventilation: Laboratory spaces where this compound is used should be well-ventilated, with systems that provide 100 percent outside air and maintain a negative pressure relative to adjacent areas to prevent the migration of contaminants. stanford.edu

Other Containment Enclosures: For certain procedures, other containment devices such as glove boxes may be appropriate to provide an even higher level of containment. ucsb.educornell.edu

In the event of a this compound spill, prompt and appropriate action is critical to prevent exposure and environmental contamination. The response procedure depends on the size and location of the spill.

Small Spills (Inside a Fume Hood): For small spills contained within a chemical fume hood, trained laboratory personnel can manage the cleanup. harvard.eduduke.edu This involves absorbing the spill with an inert material, such as polypropylene pads or other suitable absorbents. harvard.edurutgers.edu All contaminated materials should be collected in a sealed container for proper waste disposal. fishersci.com

Large Spills (Outside a Fume Hood): For any spills outside of a fume hood, the area should be evacuated immediately. harvard.eduduke.edu Emergency services should be contacted, and the area should be secured to prevent entry. harvard.edulsuhsc.edu

Decontamination: After a spill cleanup, the affected area should be decontaminated. This can typically be done by wiping the surface multiple times with soap and water or 70% ethanol. lsuhsc.eduosu.edu All materials used for decontamination should be disposed of as hazardous waste. lsuhsc.edu In case of skin contact, the affected area should be flushed with water for at least 15 minutes. harvard.eduosu.edu For eye contact, flush with water for a minimum of 15 minutes while holding the eyelids open and seek immediate medical attention. harvard.eduosu.edu

Table 2: this compound Spill Response Summary

| Spill Scenario | Immediate Actions | Cleanup Procedure | Decontamination |

| Small Spill (<500 mL) Inside Fume Hood | Alert others in the immediate area. duke.edu | Trained personnel wearing appropriate PPE can absorb the spill with inert material. harvard.edurutgers.edu | Wipe the affected area with soap and water or 70% ethanol. lsuhsc.eduosu.edu |

| Large Spill or Any Spill Outside Fume Hood | Evacuate the area immediately. harvard.eduduke.edu | Do not attempt to clean up; contact emergency response personnel. harvard.edulsuhsc.edu | Performed by trained emergency responders. |

| Personal Contamination (Skin/Eyes) | Remove contaminated clothing; flush affected skin or eyes with water for at least 15 minutes. harvard.eduosu.edu | Seek immediate medical attention. harvard.eduosu.edu | As directed by medical professionals. |

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

Storage Conditions: this compound should be stored in a tightly closed, dry, cool, and well-ventilated place. westliberty.edufishersci.com It is sensitive to light and should be protected from direct sunlight, often by using amber-colored bottles. fishersci.comwikipedia.orgckgas.com To maximize shelf life, unopened bottles should be refrigerated. ckgas.com

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, and chemically active metals such as aluminum, lithium, potassium, and sodium. duke.edufishersci.comosu.edu Contact with these substances can lead to violent reactions or explosions. osu.edu

This compound can decompose over time, especially when exposed to light and oxygen, to produce harmful substances like phosgene, chlorine, and hydrogen chloride. wikipedia.orgpreprints.org This decomposition can negatively affect experimental results, particularly in sensitive applications like NMR spectroscopy. mdpi.compreprints.org

Stabilizers: To inhibit decomposition, this compound is often supplied with stabilizers. Silver foil or copper chips are commonly added to act as radical scavengers. wikipedia.orgckgas.comisotope.com

Purification and Stabilization: For highly sensitive applications, further purification may be necessary to remove acidic decomposition products. mdpi.compreprints.orgresearchgate.net A common and effective method is to wash the this compound with a concentrated disodium carbonate solution, followed by drying with anhydrous disodium carbonate. preprints.orgmdpi.compreprints.org This process helps to neutralize any acidic byproducts and remove water. preprints.org

Environmental Fate and Degradation Mechanisms

Understanding the environmental fate of this compound is crucial for assessing its long-term impact and developing strategies for environmental protection.

Environmental Release and Transport: Chloroform (B151607) can be released into the environment from industrial sources and as a byproduct of water disinfection. cdc.gov Due to its volatility, it is expected to exist primarily in the vapor phase in the atmosphere and can be transported over long distances. cdc.gov It is sparingly soluble in water and can be washed out of the atmosphere by rain. eurochlor.org Chloroform does not adsorb significantly to soil or sediment, which means it can readily migrate into groundwater. cdc.gov

Degradation Mechanisms: The primary degradation pathway for chloroform in the environment is through atmospheric oxidation, where it reacts with free radicals. cdc.goveurochlor.org The atmospheric lifetime is estimated to be around 0.5 years. eurochlor.org In aquatic and soil environments, microbial degradation can occur under both aerobic and anaerobic conditions, although this process can be slow. olympianwatertesting.comnih.gov Biodegradation can be inhibited by the presence of other contaminants. cdc.gov Chloroform does not significantly bioconcentrate in aquatic organisms. cdc.gov

Natural and Anthropogenic Sources of Chloroform

Chloroform (trichloromethane) is present in the environment due to both natural and human-related (anthropogenic) activities, with natural sources accounting for approximately 90% of the total environmental flux. eurochlor.orgresearchgate.netnih.gov

Natural Sources: The largest natural sources of chloroform are marine environments and soil processes. researchgate.netnih.gov Oceans are estimated to be the predominant source, contributing significantly to the global chloroform budget. eurochlor.orgnih.gov In soil, chloroform is formed through the action of microorganisms. eurochlor.orgnaturvardsverket.se Fungi, in particular, play a role in its natural formation through chloroperoxidase enzymes that catalyze the production of hypochlorous acid from chloride ions and hydrogen peroxide. cdc.gov Other natural sources include volcanic and geological activity. nih.govnaturvardsverket.seusgs.gov

Anthropogenic Sources: Human activities contribute a smaller, yet significant, portion of chloroform to the environment. A primary anthropogenic source is the chlorination of water. cdc.govepa.govwww.gov.uk Chloroform is formed as a byproduct when chlorine used for disinfecting drinking water, wastewater, and swimming pools reacts with naturally occurring organic materials. epa.govwww.gov.ukca.gov

Industrial processes are another major source of anthropogenic chloroform emissions. naturvardsverket.se The chemical industry and the pulp and paper industry are notable contributors. naturvardsverket.secdc.govepa.gov Chloroform is used in the manufacturing of other chemicals, such as chlorodifluoromethane (HCFC-22), a refrigerant. cdc.govwww.gov.ukwikipedia.org It also finds use as a solvent in various industries and laboratory settings. naturvardsverket.secdc.govwww.gov.uk Additionally, chloroform can be released from hazardous waste sites and landfills. cdc.govepa.gov

Estimated Global Chloroform Emissions by Source

| Source Category | Estimated Emissions (Gg/yr) |

| Natural Sources | |

| Offshore Sea Water | 360 ± 90 |

| Soil Processes | 220 ± 100 |

| Volcanic and Geological | < 20 |

| Anthropogenic Sources | 66 ± 23 |

| Data sourced from McCulloch, 2003. researchgate.netnih.gov |

Atmospheric Degradation and Environmental Transport

Due to its high volatility, chloroform released into the environment rapidly evaporates and partitions preferentially into the atmosphere. researchgate.netnih.govnaturvardsverket.se The equilibrium distribution of chloroform in the environment is over 99% in the atmosphere. researchgate.netnih.gov

Once in the atmosphere, the primary removal process for chloroform is oxidation. researchgate.netnih.gov It has an atmospheric half-life ranging from 55 to 620 days. researchgate.net Because of its relatively low degradability in the air, chloroform can be transported over long distances. naturvardsverket.se While it is a volatile organic compound (VOC), it is not considered a photochemically active one. eurochlor.orgnih.gov

Chloroform can be washed out of the atmosphere by rainfall, leading to its presence in surface waters. eurochlor.org In the aquatic environment, it is widely dispersed. eurochlor.orgnih.gov From surface water and soil, chloroform readily volatilizes back into the atmosphere. wisconsin.gov However, if it leaches through the soil into groundwater, it can persist for many years, especially under oxygenated conditions. cdc.govwisconsin.gov

Microbial Degradation under Aerobic and Anaerobic Conditions

Microbial degradation is a key process for the removal of chloroform from soil and water. eurochlor.org This breakdown can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eurochlor.org

Research has shown that soil microorganisms are capable of degrading chloroform. eurochlor.org While the specific mechanisms and rates can vary depending on environmental conditions and the microbial communities present, both aerobic and anaerobic pathways contribute to its natural attenuation in the environment.

Waste Management and Disposal in Research Settings

In research settings, this compound, a deuterated form of chloroform, is used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Proper management and disposal of waste containing this compound are crucial to minimize environmental release and ensure laboratory safety.

Waste streams from laboratories containing this compound should be handled as hazardous waste. Improper disposal, such as release into wastewater, can lead to contamination of water resources. cdc.gov Due to its potential to migrate to groundwater, it is important to prevent its release into the soil. cdc.gov

Standard procedures for the disposal of halogenated organic solvents should be followed. This typically involves collecting the waste in designated, properly labeled, and sealed containers. These containers are then disposed of through a licensed hazardous waste management company, which will use methods such as incineration to destroy the chemical.

Q & A

Q. How can researchers verify the purity and isotopic enrichment of Chloroform-d in experimental settings?

this compound (deuterated chloroform) purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment (≥99.8 atom % D) is confirmed by observing the absence of residual protonated solvent peaks in the ¹H NMR spectrum. For example, the singlet corresponding to CHCl₃ (δ ~7.26 ppm) should be negligible. Quantitative analysis can be performed using internal standards or referencing certified NMR samples . Additionally, gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy may supplement purity checks by identifying organic impurities.

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound is toxic and a suspected carcinogen. Key safety measures include:

- Ventilation : Use in a fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight, light-resistant containers at room temperature, away from oxidizers and bases.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Deviations from institutional SOPs require approval from the Principal Investigator .

Q. What are the standard applications of this compound in academic research?

this compound is primarily used as an NMR solvent due to its deuterium enrichment, which eliminates interfering proton signals. It is critical for:

- Structural elucidation of organic compounds.

- Kinetic studies requiring deuterated solvents to monitor reaction pathways.

- Quantifying solute-solvent interactions in physicochemical research .

Advanced Research Questions

Q. How can isotopic effects of this compound influence reaction kinetics compared to non-deuterated chloroform?

Deuterated solvents like this compound alter reaction rates due to kinetic isotope effects (KIE), particularly in proton-transfer reactions. For instance, acid-catalyzed reactions may exhibit slower kinetics in this compound because of the higher bond strength of C-D vs. C-H. Researchers should:

Q. What strategies resolve spectral overlaps in ¹³C NMR when using this compound as a solvent?

this compound produces a triplet at δ 77.0–77.5 ppm in ¹³C NMR, which can overlap with analyte signals. Mitigation approaches include:

Q. How should researchers address contradictions in toxicological data for this compound across studies?

Discrepancies in toxicity data (e.g., hepatotoxicity thresholds) require systematic evaluation:

- Consistency Assessment : Apply criteria from the ATSDR toxicological profile, such as concordance across species (rodent vs. primate) and exposure scenarios (acute vs. chronic) .

- Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences (e.g., Corley et al. 1990 model).

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.